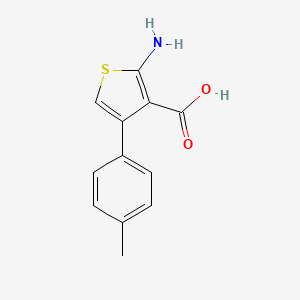
N-(Triphenylphosphoranylidene)-p-toluidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Triphenylphosphoranylidene)-p-toluidine is a chemical compound known for its unique structure and reactivity. It is also referred to as anilidenetriphenylphosphorane or tetraphenylphosphine imide. This compound has a molecular formula of C25H22NP and a molecular weight of 367.43 g/mol . It is characterized by the presence of a triphenylphosphoranylidene group attached to a p-toluidine moiety, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Triphenylphosphoranylidene)-p-toluidine typically involves the reaction of triphenylphosphine with p-toluidine in the presence of a suitable reagent. One common method is the Staudinger reaction, where triphenylphosphine reacts with an azide to form the desired product . The reaction conditions often include solvents such as chloroform or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Triphenylphosphoranylidene)-p-toluidine undergoes various chemical reactions, including:
N-Alkylation: This compound can participate in N-alkylation reactions with alcohols, catalyzed by transition metals such as palladium.
Cycloaddition: It can also be involved in cycloaddition reactions to form cyclic compounds.
Common Reagents and Conditions
N-Alkylation: Common reagents include alcohols and palladium acetate as a catalyst.
Cycloaddition: Reagents such as azides and alkynes are used, and the reaction conditions may vary depending on the desired product.
Major Products Formed
N-Alkylation: The major products are N-alkylated derivatives of this compound.
Cycloaddition: The products are often cyclic compounds, such as azetidinones.
Wissenschaftliche Forschungsanwendungen
N-(Triphenylphosphoranylidene)-p-toluidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(Triphenylphosphoranylidene)-p-toluidine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating the formation of new chemical bonds. This compound can interact with molecular targets such as electrophilic centers in organic molecules, leading to the formation of new products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Triphenylphosphoranylidene)acetaldehyde: This compound has a similar triphenylphosphoranylidene group but differs in the attached aldehyde moiety.
N-(Triphenylphosphoranylidene)aniline: Similar in structure but with an aniline moiety instead of p-toluidine.
Uniqueness
N-(Triphenylphosphoranylidene)-p-toluidine is unique due to its specific combination of the triphenylphosphoranylidene group and p-toluidine moiety. This unique structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
2327-67-5 |
|---|---|
Molekularformel |
C25H22NP |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
(4-methylphenyl)imino-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H22NP/c1-21-17-19-22(20-18-21)26-27(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20H,1H3 |
InChI-Schlüssel |
LFAILBFSCZZJAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12068686.png)


![3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B12068704.png)

![[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine](/img/structure/B12068719.png)


![Ammonium 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoate](/img/structure/B12068738.png)
![S [4-(Tetrahydro-furan-3-yloxy)-phenyl]-methanol](/img/structure/B12068740.png)


![2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid](/img/structure/B12068774.png)

